4H-1,2,4-Triazol-4-amine, N,N-dipropyl-

Lipophilicity Drug Design Agrochemicals

4H-1,2,4-Triazol-4-amine, N,N-dipropyl- is a tertiary amine derivative within the 1,2,4-triazole class, characterized by a dipropylamino substituent at the N4 position of the heterocyclic ring. This structural motif distinguishes it from primary amino-triazoles, conferring distinct physicochemical properties such as increased lipophilicity and altered hydrogen-bonding capacity.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
CAS No. 6111-76-8
Cat. No. B14731721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,2,4-Triazol-4-amine, N,N-dipropyl-
CAS6111-76-8
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCCN(CCC)N1C=NN=C1
InChIInChI=1S/C8H16N4/c1-3-5-11(6-4-2)12-7-9-10-8-12/h7-8H,3-6H2,1-2H3
InChIKeyBTJYVJFADSUPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-1,2,4-Triazol-4-amine, N,N-dipropyl- (CAS 6111-76-8): A Specialized N,N-Dialkylamino Triazole Building Block for Fine Organic Synthesis


4H-1,2,4-Triazol-4-amine, N,N-dipropyl- is a tertiary amine derivative within the 1,2,4-triazole class, characterized by a dipropylamino substituent at the N4 position of the heterocyclic ring . This structural motif distinguishes it from primary amino-triazoles, conferring distinct physicochemical properties such as increased lipophilicity and altered hydrogen-bonding capacity. While the broader 4-amino-1,2,4-triazole scaffold is foundational in agrochemicals, pharmaceuticals, and high-energy materials [1], the N,N-dipropyl derivative serves as a more specialized, lipophilic building block for the synthesis of advanced intermediates, including triazolium salts and N-heterocyclic carbene (NHC) precursors [2].

Why 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- Cannot Be Replaced by Unsubstituted or N-Methyl/N-Ethyl Analogs in Demanding Applications


Generic substitution within the N,N-dialkylamino-triazole class is unreliable due to the profound impact of the N-alkyl chain length on key physicochemical and performance parameters. The dipropyl substitution on the N4-amine creates a tertiary amine center with specific steric and electronic properties that directly influence reactivity in quaternization and NHC formation, as well as lipophilicity, which is critical for applications requiring membrane permeability or non-aqueous solubility [1]. Simply interchanging this compound with its N,N-dimethyl or N,N-diethyl analog would result in a compound with substantially different Log P, steric bulk, and coordination chemistry, potentially leading to failure in synthetic protocols, reduced catalytic selectivity, or altered biological partitioning [2].

Quantitative Differentiation of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- (CAS 6111-76-8) Against Key Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (Log P) Comparison: Enhanced Permeability Relative to Shorter N-Alkyl Chain Analogs

The calculated partition coefficient (Log P) for N,N-dipropyl-1,2,4-triazol-4-amine is 1.04, which is significantly higher than the unsubstituted 4-amino-1,2,4-triazole (Log P ≈ -0.8) and the N,N-dimethyl analog (Log P ≈ -0.2). This increased lipophilicity is a direct consequence of the longer propyl chains, indicating a substantially enhanced ability to partition into non-aqueous phases and cross biological membranes . This property is a key differentiator for applications in agrochemical design and lipid membrane penetration studies [1].

Lipophilicity Drug Design Agrochemicals Physicochemical Properties

Polar Surface Area (PSA) Comparison: Reduced Hydrogen-Bonding Capacity for Catalysis and Coordination Chemistry

The topological polar surface area (TPSA) of N,N-dipropyl-1,2,4-triazol-4-amine is 33.95 Ų, compared to 56.73 Ų for the primary amine 4-amino-1,2,4-triazole . This reduction of ~22.8 Ų is a direct result of the tertiary amine nature of the target compound, which lacks the two hydrogen bond donors present in the primary amine. This lower PSA is advantageous for the formation of metal-carbene complexes, where a less polar, more lipophilic ligand sphere is desired for catalyst solubility and selectivity [1].

Coordination Chemistry Catalysis NHC Ligands Polar Surface Area

Steric and Electronic Differentiation in N-Alkylation and Quaternization Reactivity

The N,N-dipropylamino group provides distinct steric and electronic effects during quaternization at the N1 position of the triazole ring to form 1-alkyl-1,2,4-triazolium salts. While the synthesis of various 4-(dialkylamino)-1,2,4-triazoles, including the dimethyl, diethyl, and dipropyl variants, is documented [1], the dipropyl derivative yields triazolium salts with a unique combination of steric bulk and conformational flexibility. This is critical for applications in chiral NHC ligands, where high diastereoselectivities (de >98%) have been achieved with specific dialkylamino substituents [1]. The dipropyl group offers a distinct balance compared to methyl (too small) and longer chains (too flexible), optimizing catalyst performance.

Ionic Liquids Quaternization Energetic Materials Triazolium Salts

Advantage as a Precursor for High-Energy Materials: Balanced Nitrogen Content and Stability

The industrial use of 4-amino-1,2,4-triazoles in high-energy substances and gas-generating compositions is well-established [1]. The N,N-dipropyl derivative, with a molecular formula of C8H16N4 and a nitrogen content of 33.3%, offers a unique combination of energetic nitrogen content and the thermal stability conferred by its tertiary amine structure. This contrasts with primary 4-amino-1,2,4-triazole (CAS 584-13-4), which has a higher nitrogen content (66.6%) but also higher reactivity and lower thermal stability, making it less suitable for melt-castable energetic ionic liquids. The dipropyl chains lower the melting point and increase the predicted entropy of fusion, a desirable trait for energetic ionic liquids (EILs) [2].

Energetic Materials Ionic Liquids Propellants Thermal Stability

Optimal Applications of 4H-1,2,4-Triazol-4-amine, N,N-dipropyl- (CAS 6111-76-8) Based on Differentiated Evidence


Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands for Enantioselective Catalysis

The compound serves as a key precursor for 1-alkyl-4-(dipropylamino)-1,2,4-triazolium salts. These salts are subsequently transformed into Rh-NHC complexes, which are active catalysts for asymmetric hydrosilylation. The dipropylamino group's steric profile is critical for achieving high diastereoselectivities (de >98%) in complex formation, as reported for structurally analogous systems [1]. This makes it a valuable building block for procuring custom-designed, highly selective catalytic systems.

Design of High-Energy, Low-Melting Triazolium Ionic Liquids (EILs)

The N,N-dipropylamino functionality is ideal for the synthesis of energetic ionic liquids based on 1-alkyl-4-amino-1,2,4-triazolium cations [2]. The propyl chains contribute to lowering the melting point and reducing sensitivity compared to unsubstituted or short-chain analogs, addressing a key challenge in the formulation of melt-castable solid propellants and gas-generating compositions [1]. Its calculated Log P and lower PSA further support its utility in compositions requiring specific phase transitions.

Agrochemical Lead Optimization Requiring Enhanced Lipophilicity

When developing new fungicidal or plant growth regulating compounds based on the 1,2,4-triazole scaffold, the significantly higher Log P of 1.04 (vs. ~-0.8 for the parent amine) directly translates to improved plant cuticle penetration and soil mobility [2]. For a structure-activity relationship (SAR) study aiming to enhance systemic movement or residual activity, this compound provides a quantitative, predictable increase in lipophilicity, supporting its selection over generic 4-amino-1,2,4-triazole.

Corrosion Inhibitor Development for Non-Aqueous and Coating Systems

The lower polar surface area (33.95 Ų) and higher lipophilicity of this compound make it a more suitable precursor for corrosion inhibitors intended for organic coatings or non-aqueous environments . Its tertiary amine nature eliminates hydrogen bond donors, improving compatibility with low-polarity solvents and resins, which is a key advantage over the parent 4-amino-1,2,4-triazole.

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